3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is an organic compound that features a bromophenyl group and a methoxythianylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Thianylmethylation: The 4-methoxythian-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a thianylmethyl halide with a methoxy group in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the coupling of the bromophenyl intermediate with the thianylmethylated compound to form the propanamide. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the thianylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
- 3-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
- 3-(2-iodophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
Uniqueness
3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2S/c1-20-16(8-10-21-11-9-16)12-18-15(19)7-6-13-4-2-3-5-14(13)17/h2-5H,6-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANBHJSHMGEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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